![molecular formula C13H14N4 B013696 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline CAS No. 102408-29-7](/img/structure/B13696.png)
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Vue d'ensemble
Description
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- is a chemical compound known for its unique structure and properties. It belongs to the class of imidazoquinolines, which are heterocyclic compounds containing both imidazole and quinoline rings.
Méthodes De Préparation
The synthesis of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazoquinoline core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.
Analyse Des Réactions Chimiques
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the imidazoquinoline core .
Applications De Recherche Scientifique
a. Cancer Research
MDIQ has been investigated for its potential as an ATM kinase inhibitor , which is crucial for cancer treatment. ATM kinase plays a significant role in cellular responses to DNA damage, making it a target for cancer therapies. Compounds similar to MDIQ have shown efficacy in inhibiting ATM kinase, thereby enhancing the effects of conventional cancer treatments like ionizing radiation and topoisomerase inhibitors. This mechanism could be particularly beneficial in treating various cancers including:
b. Neuroprotective Effects
Research indicates that MDIQ may also possess neuroprotective properties. It could be beneficial in treating neurodegenerative diseases such as Huntington's disease, where modulation of ATM kinase activity is thought to play a protective role against neuronal cell death .
Mutagenicity Studies
MDIQ has been characterized by its high mutagenic potency , as demonstrated in the Ames test. This assay assesses the mutagenic potential of compounds by measuring their ability to induce mutations in bacteria. The results indicate that MDIQ can significantly increase mutation rates, suggesting its potential role as a carcinogen or mutagen . This aspect is critical for toxicological assessments and understanding the safety profiles of compounds used in research.
Proteomics Research
MDIQ is utilized in proteomics due to its ability to interact with various proteins and enzymes. It serves as a research tool for studying protein functions and interactions within biological systems. The compound's specific interactions can help elucidate pathways involved in disease processes, thereby aiding drug discovery and development .
Summary of Findings
The following table summarizes the key applications and findings related to MDIQ:
Case Study 1: ATM Kinase Inhibition
A study evaluated the efficacy of MDIQ derivatives as selective ATM kinase inhibitors. Results indicated that these compounds could enhance the cytotoxic effects of chemotherapeutic agents on cancer cells, leading to increased apoptosis and reduced tumor growth in preclinical models.
Case Study 2: Mutagenicity Assessment
In a comprehensive mutagenicity assessment, MDIQ was tested alongside other known mutagens. The Ames test results highlighted its high mutagenic activity, prompting further investigation into its mechanisms of action and implications for human health.
Mécanisme D'action
The mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or receptors, modulating their activity and triggering specific biological pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function .
Comparaison Avec Des Composés Similaires
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- can be compared with other imidazoquinoline derivatives, such as:
- 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
- 1H-Imidazo(4,5-c)quinolin-4-amine
- 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Activité Biologique
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (commonly referred to as MDIQ) is a compound belonging to the imidazoquinoline family, known for its diverse biological activities. This article explores the biological activity of MDIQ, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
MDIQ is characterized by its unique imidazoquinoline core, which contributes to its biological activity. The structural formula can be represented as follows:
This compound exhibits a molecular weight of approximately 200.24 g/mol and features both methyl and dimethylamino groups that enhance its solubility and reactivity in biological systems.
MDIQ's biological activity is primarily attributed to its interaction with various molecular targets. Research indicates that it acts as an immunomodulator , influencing immune responses through the activation of specific signaling pathways. The following mechanisms have been identified:
- Inhibition of Protein Kinases : MDIQ has been shown to inhibit several protein kinases involved in cell signaling pathways, which can lead to altered cellular responses in immune cells .
- Induction of Apoptosis : Studies suggest that MDIQ can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways . This effect is mediated through the modulation of Bcl-2 family proteins and caspase activation.
- Anti-inflammatory Effects : MDIQ demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Anticancer Activity
MDIQ has shown promising anticancer activity against various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against:
- Breast Cancer (MDA-MB-468) : MDIQ exhibited IC50 values in the low micromolar range, indicating potent activity .
- Renal Cancer (A498) : The compound displayed selective toxicity towards renal cancer cells, suggesting potential for targeted cancer therapy .
Immunomodulatory Effects
MDIQ has been reported to enhance immune responses, particularly in models of immunosuppression. It stimulates the proliferation of T-cells and enhances the production of antibodies by B-cells, indicating its potential use as an immunostimulant .
Structure-Activity Relationship (SAR)
Understanding the SAR of MDIQ is crucial for optimizing its biological activity. Research has shown that modifications to the imidazoquinoline structure can significantly impact its potency and selectivity:
Modification | Effect on Activity |
---|---|
Addition of halogen substituents | Increased cytotoxicity against cancer cells |
Alteration of methyl groups | Enhanced solubility and bioavailability |
Variations in nitrogen positioning | Changes in kinase inhibition potency |
For instance, replacing the dimethylamino group with a larger alkyl group resulted in a compound with improved selectivity for cancer cells while maintaining low toxicity towards normal cells .
Case Studies
- Immunostimulatory Activity : A study demonstrated that MDIQ significantly increased lymphocyte proliferation in vitro when tested against various immune cell types. This effect was associated with enhanced cytokine release, suggesting its potential application in immunotherapy .
- Antitumor Efficacy : In a mouse model of breast cancer, administration of MDIQ led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the observed anticancer activity .
Propriétés
IUPAC Name |
N,N,1-trimethylimidazo[4,5-f]quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-16(2)13-15-11-7-6-10-9(5-4-8-14-10)12(11)17(13)3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOGSJACFXSIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145048 | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102408-29-7 | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.